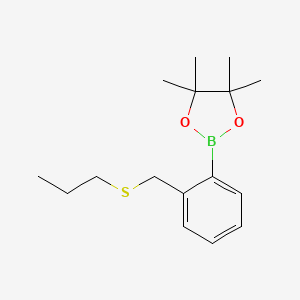

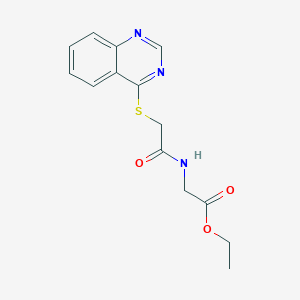

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

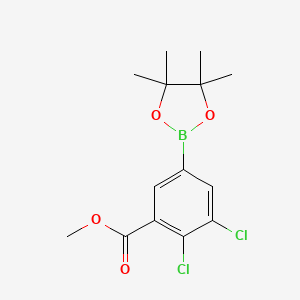

The synthesis of quinazoline derivatives like Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be achieved through various synthetic routes, including the condensation reaction of 2-chloroacetyl chloride with 4 (3H)-quinazolinone, followed by the reaction with thioacetic acid, and finally, the esterification with ethanol .Molecular Structure Analysis

The molecular structure of this compound involves a quinazolin-4-one moiety, which is a heterocyclic compound containing a benzene ring fused to a quinazoline ring .Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. For instance, they can be synthesized through Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .科学的研究の応用

Quinazolinone Derivatives Synthesis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate belongs to a class of compounds that have shown a broad range of applications in scientific research, particularly in the synthesis of quinazolinone derivatives. The domino synthesis of quinazolin-4-yl thioureido alkanoates, involving reactions of various amino acid esters with imidoylisothiocyanates, exemplifies a method for producing quinazoline thiourea derivatives. This process is notable for its short reaction time, mild conditions, and high yields, leading to the isolation of pure compounds through a straightforward protocol (Fathalla & Pazdera, 2018).

Biological Activity Studies

The synthesis and evaluation of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates have contributed significantly to the understanding of their biological activities. These compounds were tested for analgesic, anti-inflammatory activities, and their potential as antitumor agents. Remarkably, certain derivatives demonstrated higher activity than traditional drugs in specific tests, highlighting the potential therapeutic applications of quinazolinone derivatives (Daidone et al., 1994; Al-Suwaidan et al., 2013).

Chemical Reactions and Structural Studies

Research into the reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives revealed diverse outcomes, contributing to the structural variety of quinazolinone derivatives. These studies provide insights into the reactivity and potential applications of quinazolinone compounds in medicinal chemistry and drug development (Deady et al., 1989).

作用機序

Target of Action

Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity , suggesting that the compound may target key enzymes or proteins in microbial organisms.

Mode of Action

It’s known that quinazolinone derivatives can interact with their targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that the compound may interfere with quorum sensing and other pathways involved in biofilm formation.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against several human cancer cell lines, suggesting that the compound may have potential as a lead compound for further development of anticancer agents.

特性

IUPAC Name |

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFMLPQWZUCSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591898.png)

![3-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)

![3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B2591907.png)

![1-(4-tert-butylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591908.png)